molecular formula C3H8O11P2 B14569980 [Bis(phosphonooxy)methoxy]acetic acid CAS No. 61743-25-7

[Bis(phosphonooxy)methoxy]acetic acid

Cat. No.: B14569980
CAS No.: 61743-25-7
M. Wt: 282.04 g/mol
InChI Key: DUWBTWQWWVTJLH-UHFFFAOYSA-N
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Description

[Bis(phosphonooxy)methoxy]acetic acid is a chemical compound known for its unique structure and properties It is a derivative of acetic acid, where the hydrogen atoms are replaced by phosphonooxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(phosphonooxy)methoxy]acetic acid typically involves the reaction of acetic acid derivatives with phosphonooxy and methoxy reagents under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as esterification, phosphorylation, and methoxylation. The reaction conditions, including temperature, pH, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[Bis(phosphonooxy)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The phosphonooxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy-methoxy derivatives with higher oxidation states, while reduction may produce simpler acetic acid derivatives.

Scientific Research Applications

[Bis(phosphonooxy)methoxy]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Bis(phosphonooxy)methoxy]acetic acid involves its interaction with molecular targets and pathways. The phosphonooxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [Bis(phosphonooxy)methoxy]acetic acid include other acetic acid derivatives with different substituents, such as:

  • [Phosphonooxy]acetic acid
  • [Methoxy]acetic acid
  • [Phosphonooxy]methoxyacetic acid

Uniqueness

What sets this compound apart is the presence of both phosphonooxy and methoxy groups, which confer unique reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

CAS No.

61743-25-7

Molecular Formula

C3H8O11P2

Molecular Weight

282.04 g/mol

IUPAC Name

2-(diphosphonooxymethoxy)acetic acid

InChI

InChI=1S/C3H8O11P2/c4-2(5)1-12-3(13-15(6,7)8)14-16(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)

InChI Key

DUWBTWQWWVTJLH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OC(OP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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